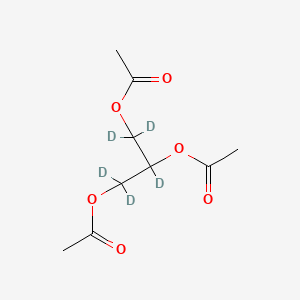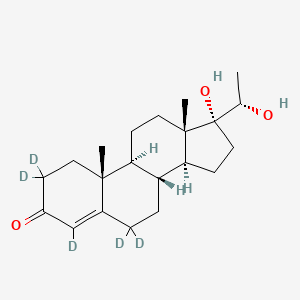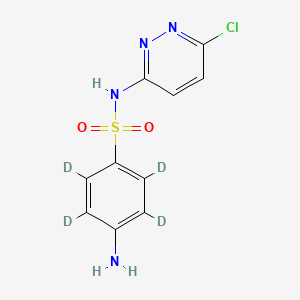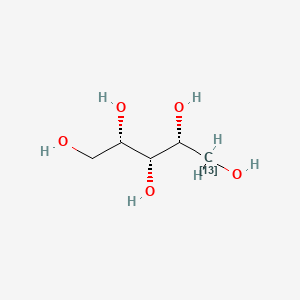
Xylitol-1-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xylitol-1-13C is a stable isotope-labeled compound of xylitol, where the carbon-1 position is enriched with the carbon-13 isotope. Xylitol itself is a naturally occurring five-carbon sugar alcohol found in many fruits and vegetables. It is widely used as a sugar substitute due to its lower caloric value and similar sweetness to sucrose .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xylitol-1-13C involves the incorporation of the carbon-13 isotope at the carbon-1 position of xylitol. This can be achieved through various synthetic routes, including the reduction of xylose-1-13C. The reaction typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound is similar to that of regular xylitol but with the additional step of incorporating the carbon-13 isotope. This involves the fermentation of xylose-rich biomass using genetically engineered microorganisms that can incorporate the carbon-13 isotope into the xylitol molecule .
化学反应分析
Types of Reactions
Xylitol-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylulose-1-13C using oxidizing agents such as nitric acid (HNO3).
Reduction: It can be reduced to form other sugar alcohols under specific conditions.
Substitution: This compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and catalysts.
Major Products
Oxidation: Xylulose-1-13C
Reduction: Other sugar alcohols
Substitution: Halogenated xylitol derivatives.
科学研究应用
Xylitol-1-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and the role of sugar alcohols in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes .
作用机制
Xylitol-1-13C exerts its effects through its incorporation into metabolic pathways. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of xylitol .
相似化合物的比较
Similar Compounds
Xylitol: The non-labeled version of xylitol, commonly used as a sugar substitute.
Xylulose: A ketose sugar that is an intermediate in the metabolism of xylitol.
Arabitol: Another sugar alcohol similar to xylitol but with different metabolic properties .
Uniqueness
Xylitol-1-13C is unique due to the presence of the carbon-13 isotope, which makes it valuable for research applications that require precise tracking of carbon atoms. This isotopic labeling allows for detailed studies of metabolic pathways and the effects of xylitol on various biological processes .
属性
分子式 |
C5H12O5 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
(2R,3R,4S)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m1/s1 |
InChI 键 |
HEBKCHPVOIAQTA-UUYANESRSA-N |
手性 SMILES |
C([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O |
规范 SMILES |
C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



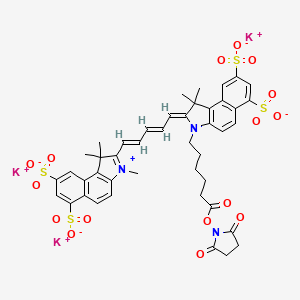


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)
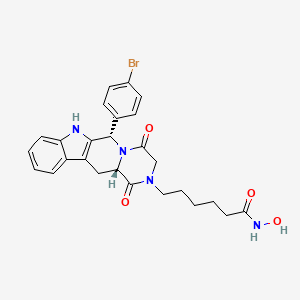

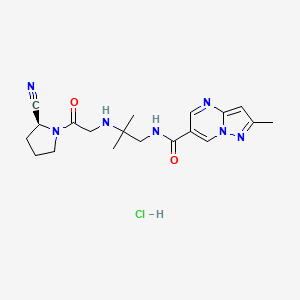
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)

